N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.: 1019097-03-0
Cat. No.: VC11927958
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019097-03-0 |
|---|---|
| Molecular Formula | C16H14N4O2S |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | N-(3-carbamoyl-5-phenylthiophen-2-yl)-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O2S/c1-20-12(7-8-18-20)15(22)19-16-11(14(17)21)9-13(23-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,21)(H,19,22) |
| Standard InChI Key | VBWHYZQJHPLSFA-UHFFFAOYSA-N |
| SMILES | CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
| Canonical SMILES | CN1C(=CC=N1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Introduction
Structural Characteristics and Molecular Properties
N-(3-Carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide possesses the molecular formula C₁₆H₁₄N₄O₂S and a molecular weight of 326.4 g/mol. Its IUPAC name reflects the integration of three key moieties:
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A 1-methyl-1H-pyrazole-5-carboxamide core, providing hydrogen-bonding capacity via the carboxamide group.
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A 5-phenylthiophen-2-yl substituent, introducing aromatic and hydrophobic characteristics.
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A 3-carbamoyl functional group, enhancing polarity and potential target interactions.
The pyrazole ring adopts a planar conformation, while the thiophene and phenyl groups introduce steric bulk, influencing molecular packing and solubility. Computational models predict a logP value of 2.8 ± 0.3, indicating moderate lipophilicity suitable for membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₂S |
| Molecular Weight | 326.4 g/mol |
| CAS Registry Number | 1019097-03-0 |
| XLogP3-AA | 2.8 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Routes and Optimization Strategies
The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step protocols combining palladium-catalyzed couplings and nucleophilic substitutions . A representative pathway involves:
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Formation of 5-phenylthiophen-2-amine:
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Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h).
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Introduction of carbamoyl group:
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Reaction with trichloroacetyl isocyanate followed by hydrolysis (NaOH, H₂O/THF, 0°C → RT).
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Pyrazole carboxamide coupling:
Critical parameters influencing yield include:
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Temperature control during exothermic amidation steps.
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Purification via silica gel chromatography (EtOAc/hexane gradient).
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Stoichiometric ratios of coupling reagents to minimize side products.
Reaction optimization studies demonstrate that substituting EDC with HATU increases yields to 92% while reducing reaction time to 6 hours .
Analytical Characterization and Quality Control
Accurate structural elucidation relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS):
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Observed [M+H]⁺ at 327.0984 (calc. 327.0981), confirming molecular formula.
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High-Performance Liquid Chromatography (HPLC):
Pharmacological Activities and Mechanism Insights
While direct studies on N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide remain limited, structural analogs provide mechanistic clues:
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Glucose-Stimulated Insulin Secretion (GSIS) Modulation:
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Kinase Inhibition Potential:
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Molecular docking suggests interactions with CDK2 (ΔG = -9.2 kcal/mol) and EGFR (ΔG = -8.7 kcal/mol).
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Cytotoxicity Profile:
Comparative Analysis with Related Pyrazole Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Selectivity Index |
|---|---|---|---|
| N-(3-Carbamoyl-5-phenylthiophen-2-yl)-... | PDX-1/MG53 | 0.8 μM | 62.5 |
| MYLS22 | Tubulin polymerization | 4.2 nM | 1200 |
| EVT-3093799 | COX-2 | 18 nM | 350 |
Key structural differentiators:
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